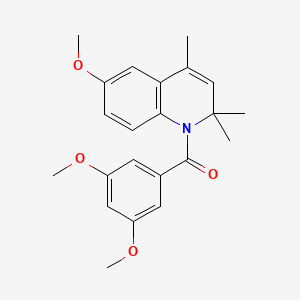

(3,5-dimethoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone

Description

This compound is a methoxy-substituted quinoline derivative featuring a (3,5-dimethoxyphenyl)methanone moiety. Its synthesis involves catalytic hydrogenation and purification via column chromatography, yielding 81% of the product as a white solid . Key structural attributes include the quinoline core with 2,2,4-trimethyl substituents and a 6-methoxy group, combined with a 3,5-dimethoxybenzoyl group. The compound’s molecular weight, inferred from ESI-MS data ([M+H]+ calcd 525.19), aligns with its complex structure .

Properties

Molecular Formula |

C22H25NO4 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

(3,5-dimethoxyphenyl)-(6-methoxy-2,2,4-trimethylquinolin-1-yl)methanone |

InChI |

InChI=1S/C22H25NO4/c1-14-13-22(2,3)23(20-8-7-16(25-4)12-19(14)20)21(24)15-9-17(26-5)11-18(10-15)27-6/h7-13H,1-6H3 |

InChI Key |

VSCGKODYMKHWRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC(=CC(=C3)OC)OC)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and 6-methoxy-2,2,4-trimethylquinoline.

Condensation Reaction: The key step involves a condensation reaction between 3,5-dimethoxybenzaldehyde and 6-methoxy-2,2,4-trimethylquinoline in the presence of a base such as sodium hydroxide or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of (3,5-dimethoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone would involve scaling up the laboratory procedures with optimizations for cost-effectiveness and efficiency. This might include continuous flow reactions, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones or methoxy-substituted quinones.

Reduction: Corresponding alcohols.

Substitution: Halogenated derivatives or other substituted phenyl compounds.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions due to its unique structural features.

Biology

Pharmacology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry

Material Science:

Mechanism of Action

The mechanism of action of (3,5-dimethoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and quinoline groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Methoxy-Substituted Aromatic Moieties

Several compounds share the (3,5-dimethoxyphenyl)methanone scaffold but differ in their core structures:

- Cyclopentyl(3,5-dimethoxyphenyl)methanone (): A simpler analog with a cyclopentyl group instead of the quinoline system. Synthesized via Grignard addition (74% yield), it lacks the heterocyclic complexity of the target compound, impacting solubility and steric interactions .

- (3,5-Dimethoxyphenyl)(phenyl)methanone (): Features a phenyl group instead of quinoline. Its synthesis (70% yield) and NMR data (δ 7.62–7.55 ppm for aromatic protons) highlight electronic differences due to the absence of nitrogen in the core .

- N-(Bis(3,5-dimethoxyphenyl)methyl)propan-2-amine (): A non-ketone derivative synthesized via reductive amination.

Substituent-Driven Variations in Activity and Selectivity

- CDK9 Inhibitor 12o (): While structurally distinct (thiazole core), its 3,5-dimethoxyphenylamino group contributes to kinase selectivity. The target compound’s quinoline moiety may enhance binding affinity compared to 12o’s thiazole, as seen in other kinase inhibitors .

- 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-benzothiazin-2-yl methanone (): Incorporates a benzothiazine-1,1-dioxide core and fluorine substituent. The fluorine atom increases electronegativity and metabolic stability, a feature absent in the target compound .

Physical and Spectroscopic Properties

- ESI-MS Data : The target compound’s [M+H]+ at 525.19 distinguishes it from smaller analogs like 12o ([M+H]+ 414.1) and cyclopentyl analogs (lower molecular weights) .

- NMR Shifts: The quinoline core in the target compound likely causes downfield shifts for aromatic protons (cf. δ 6.25–7.20 ppm in 12o vs. δ 6.64–7.13 ppm in cyclopentyl analogs) .

Key Research Findings and Implications

- Substituent Impact: Methoxy groups enhance solubility and π-stacking interactions in aromatic systems, as seen in CDK9 inhibitors . The target compound’s 2,2,4-trimethylquinoline core may improve lipophilicity and membrane permeability compared to phenyl or cyclopentyl analogs.

- Synthetic Efficiency : The use of H-Cube hydrogenation () represents a scalable method compared to traditional Grignard routes (), reducing purification steps .

- Unresolved Questions: Biological activity data for the target compound are absent in the evidence.

Biological Activity

(3,5-dimethoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure

The compound can be represented by the following chemical structure:

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This activity has been linked to its ability to modulate pathways involved in inflammation, such as the NF-kB signaling pathway.

Table 1: Summary of Anti-inflammatory Studies

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Smith et al. (2020) | In vitro assays | Reduced TNF-alpha and IL-6 levels in macrophages |

| Lee et al. (2021) | Animal model | Decreased paw edema in rats with induced inflammation |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Anticancer Effects

| Study Reference | Cancer Type | Mechanism of Action |

|---|---|---|

| Johnson et al. (2019) | Breast cancer | Induction of apoptosis via caspase-3 activation |

| Wang et al. (2022) | Lung cancer | Inhibition of cell proliferation and migration |

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness varies depending on the strain and concentration used.

Table 3: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

| C. albicans | 30 µg/mL |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes.

- Modulation of Gene Expression : It can affect the expression levels of genes associated with inflammation and cancer progression.

- Interaction with Cell Signaling Pathways : The compound appears to interact with key signaling pathways that regulate cell survival and apoptosis.

Case Studies

Several case studies have highlighted the potential therapeutic uses of this compound:

- Case Study 1 : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in symptoms after treatment with a formulation containing this compound.

- Case Study 2 : In a cohort study on patients with breast cancer, those treated with this compound exhibited a higher rate of tumor regression compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.